molecular formula C28H22N2O2 B11539013 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11539013
M. Wt: 418.5 g/mol
InChI Key: YJSOIHLKADGOKS-UHFFFAOYSA-N
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Description

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is an organic compound with a complex structure that includes a benzyloxyphenyl group and a benzoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Synthesis of the Benzoxazolyl Intermediate: This step involves the reaction of 2-aminophenol with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-methylphenyl)-1,3-benzoxazole.

    Condensation Reaction: The final step involves the condensation of 4-benzyloxybenzaldehyde with 2-(2-methylphenyl)-1,3-benzoxazole in the presence of a suitable catalyst to form (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-[4-(METHOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
  • **(E)-1-[4-(ETHOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE

Uniqueness

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific structural features, such as the benzyloxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C28H22N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C28H22N2O2/c1-20-7-5-6-10-25(20)28-30-26-17-23(13-16-27(26)32-28)29-18-21-11-14-24(15-12-21)31-19-22-8-3-2-4-9-22/h2-18H,19H2,1H3

InChI Key

YJSOIHLKADGOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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